molecular formula C10H6ClNS2 B14412458 Benzo[f][1,2,3]benzodithiazol-1-ium;chloride CAS No. 85418-01-5

Benzo[f][1,2,3]benzodithiazol-1-ium;chloride

Cat. No.: B14412458
CAS No.: 85418-01-5
M. Wt: 239.7 g/mol
InChI Key: DDAMVQBOGGLKKM-UHFFFAOYSA-M
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Description

Benzo[f][1,2,3]benzodithiazol-1-ium;chloride is a unique heterocyclic compound known for its intriguing chemical properties and potential applications in various fields. This compound, often referred to as a Herz salt, is characterized by its electron-deficient nature and the presence of a benzodithiazole ring structure. It has garnered interest due to its potential use in medicinal chemistry, materials science, and as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing Benzo[f][1,2,3]benzodithiazol-1-ium;chloride is through the Herz reaction. This reaction involves the transformation of an electron-rich aniline starting material into an electron-deficient benzo[f][1,2,3]benzodithiazolium salt using disulfur dichloride as the reagent. The reaction typically proceeds under mild conditions, with the formation of a C–Cl bond at the 4-position of the aniline precursor aromatic ring .

Industrial Production Methods: While the Herz reaction is the primary synthetic route, industrial production methods focus on optimizing the reaction conditions to achieve higher yields and purity. This involves scaling up the reaction, controlling the temperature, and using advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Benzo[f][1,2,3]benzodithiazol-1-ium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzodithiazole derivatives, which can have different electronic and structural properties .

Mechanism of Action

The mechanism of action of Benzo[f][1,2,3]benzodithiazol-1-ium;chloride involves its interaction with molecular targets through its electron-deficient benzodithiazole ring. This interaction can lead to the formation of stable radicals, which can further participate in various biochemical pathways. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Properties

CAS No.

85418-01-5

Molecular Formula

C10H6ClNS2

Molecular Weight

239.7 g/mol

IUPAC Name

benzo[f][1,2,3]benzodithiazol-1-ium;chloride

InChI

InChI=1S/C10H6NS2.ClH/c1-2-4-8-6-10-9(11-13-12-10)5-7(8)3-1;/h1-6H;1H/q+1;/p-1

InChI Key

DDAMVQBOGGLKKM-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=CC3=NS[S+]=C3C=C2C=C1.[Cl-]

Origin of Product

United States

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